REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[C:4]([C:13]([F:16])([F:15])[F:14])=[N:5][N:6]([CH3:12])[C:7]=1[O:8][CH:9]([F:11])[F:10].[NH2:17][C:18]([NH2:20])=[S:19]>C(O)C>[BrH:1].[F:10][CH:9]([F:11])[O:8][C:7]1[N:6]([CH3:12])[N:5]=[C:4]([C:13]([F:16])([F:15])[F:14])[C:3]=1[CH2:2][S:19][C:18](=[NH:17])[NH2:20] |f:3.4|
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C(=NN(C1OC(F)F)C)C(F)(F)F
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
of heating
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was washed with a mixed solvent of ethyl acetate and n-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.FC(OC1=C(C(=NN1C)C(F)(F)F)CSC(N)=N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 77.5% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |